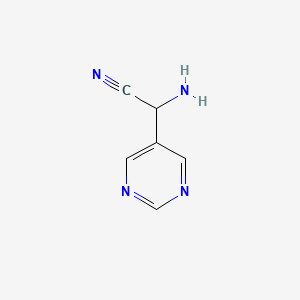

2-Amino-2-(pyrimidin-5-yl)acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

287472-25-7 |

|---|---|

Molecular Formula |

C6H6N4 |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

2-amino-2-pyrimidin-5-ylacetonitrile |

InChI |

InChI=1S/C6H6N4/c7-1-6(8)5-2-9-4-10-3-5/h2-4,6H,8H2 |

InChI Key |

YGRHTKCWNUWRLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)C(C#N)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Amino 2 Pyrimidin 5 Yl Acetonitrile

Reactions Involving the Amino Group

The primary amino group attached to the α-carbon is a potent nucleophile, making it a prime site for derivatization and a key participant in cyclization reactions.

The lone pair of electrons on the nitrogen atom of the amino group allows it to readily attack electrophilic centers. This nucleophilic character is central to numerous derivatization strategies, enabling the introduction of a wide variety of functional moieties. Common derivatization reactions include acylation, sulfonylation, and alkylation.

For instance, in analogous 2-aminopyrimidine (B69317) systems, the amino group has been shown to react with various sulfonyl chlorides to form the corresponding sulfonamides. nih.gov Similarly, condensation with electrophilic reagents such as 2-(chloromethyl)-1H-benzo[d]imidazole can introduce complex heterocyclic side chains. nih.gov These transformations are typically carried out to modify the molecule's physicochemical properties.

The table below summarizes potential derivatization reactions based on the known reactivity of amino groups on heterocyclic scaffolds.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride | N-acetyl derivative |

| Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonamide derivative |

| Alkylation | Benzyl bromide | N-benzyl derivative |

| Condensation | 2-(chloromethyl)benzo[d]oxazole | N-substituted benzoxazole (B165842) derivative |

This table is based on established chemical principles of amine reactivity.

The amino group of 2-Amino-2-(pyrimidin-5-yl)acetonitrile can act as a key component in the construction of fused heterocyclic systems. In these reactions, the amino group, often in conjunction with another reactive site on the molecule or a bifunctional reagent, participates in a ring-closing cascade to generate polycyclic structures.

A common strategy involves the reaction of an amino-substituted heterocycle with 1,3-dielectrophilic compounds, such as β-dicarbonyls or α,β-unsaturated ketones, to build an additional six-membered ring. nih.govcitedrive.com For example, a reaction analogous to the condensation with formamide (B127407) or urea (B33335) could lead to the formation of fused pyrimidine (B1678525) systems. sciencescholar.us These cyclization reactions are invaluable in synthetic chemistry for accessing complex molecular frameworks from simpler precursors. Such fused systems are of significant interest in medicinal chemistry and materials science.

| Reagent | Fused System Formed |

| Formamide | Aminopyrimido[4,5-d]pyrimidine |

| 1,3-Diketone (e.g., Acetylacetone) | Imidazo[1,2-a]pyrimidine derivative |

| α-Halo Ketone (e.g., Phenacyl bromide) | Imidazo[1,2-a]pyrimidine derivative |

| Thiourea (B124793) | Thienopyrimidine derivative |

This table illustrates potential cyclization pathways to form fused heterocyclic systems.

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This functionality can undergo hydrolysis, reduction, and cycloaddition reactions, each leading to fundamentally different molecular structures.

The nitrile group can be hydrolyzed to a carboxylic acid in a two-stage process that first yields an amide intermediate, which is subsequently hydrolyzed further. libretexts.org This transformation can be achieved under either acidic or basic conditions, with the final product depending on the pH of the reaction medium. libretexts.orgchemistrysteps.com

Acidic Hydrolysis : Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), results in the formation of the free carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Alkaline Hydrolysis : Refluxing the nitrile with an aqueous base, such as sodium hydroxide (B78521) (NaOH), produces the salt of the carboxylic acid (e.g., a sodium carboxylate) and ammonia (B1221849) gas. libretexts.orgchemistrysteps.com To obtain the free carboxylic acid, a subsequent acidification step is required. libretexts.org

Applying these principles, 2-Amino-2-(pyrimidin-5-yl)acetonitrile can be converted to 2-Amino-2-(pyrimidin-5-yl)acetic acid.

| Condition | Reagents | Intermediate | Final Product (after workup) |

| Acidic | Dilute HCl, H₂O, Heat | 2-Amino-2-(pyrimidin-5-yl)acetamide | 2-Amino-2-(pyrimidin-5-yl)acetic acid |

| Alkaline | NaOH, H₂O, Heat | 2-Amino-2-(pyrimidin-5-yl)acetamide | 2-Amino-2-(pyrimidin-5-yl)acetic acid |

The nitrile group is readily reduced to a primary amine (-CH₂NH₂). This transformation is a cornerstone of amine synthesis and can be accomplished using various reducing agents. organic-chemistry.org

A powerful and common reagent for this purpose is lithium aluminum hydride (LiAlH₄), which effectively reduces both aliphatic and aromatic nitriles to their corresponding primary amines via nucleophilic hydride addition. libretexts.org Milder and more chemoselective reagents, such as diisopropylaminoborane (B2863991) catalyzed by lithium borohydride, have also been developed to perform this reduction, offering compatibility with other functional groups like alkenes and alkynes. organic-chemistry.orgresearchgate.net

The reduction of 2-Amino-2-(pyrimidin-5-yl)acetonitrile would yield 2-(pyrimidin-5-yl)ethane-1,2-diamine, a molecule featuring two primary amino groups.

| Reducing Agent | Abbreviation | Key Features |

| Lithium Aluminum Hydride | LiAlH₄ | Highly reactive, powerful, non-selective; requires anhydrous conditions. libretexts.org |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Raney Ni, Pd/C) | Typically requires high pressure and temperature; a common industrial method. |

| Diisopropylaminoborane | BH₂N(iPr)₂ | Mild and efficient; can show chemoselectivity in the presence of certain functional groups. organic-chemistry.org |

| Ammonia Borane | NH₃BH₃ | Metal-free reduction under thermal conditions; tolerant of many functional groups. organic-chemistry.org |

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in [3+2] cycloaddition reactions with 1,3-dipolar species. This method provides a direct and atom-economical route to various five-membered heterocyclic rings.

Tetrazoles : The most common cycloaddition reaction involving nitriles is their reaction with an azide (B81097) source, typically sodium azide (NaN₃), to form tetrazoles. nih.gov This [3+2] cycloaddition is often facilitated by a catalyst and is a highly reliable method for synthesizing 5-substituted-1H-tetrazoles. rsc.orgorganic-chemistry.org This transformation would convert 2-Amino-2-(pyrimidin-5-yl)acetonitrile into 5-(amino(pyrimidin-5-yl)methyl)-1H-tetrazole.

Triazoles : 5-Amino-1,2,3-triazoles can be synthesized through the cycloaddition of nitriles with organic azides. mdpi.com This reaction is often base-catalyzed, with bases like cesium carbonate promoting the [3+2] cycloaddition between the nitrile and the azide to furnish highly substituted triazole products. rsc.org

Oxazoles and Thiazoles : While direct [3+2] cycloaddition of a simple nitrile to form oxazole (B20620) or thiazole (B1198619) rings is less common, the nitrile group serves as a valuable synthon for their construction through multi-step sequences. For instance, the nitrile can be hydrolyzed to the corresponding α-amino acid, which can then undergo cyclization with thionyl chloride to afford a 2,5-disubstituted thiazole. nih.gov Similarly, multi-component reactions can be employed where the nitrile is a key starting material in cascades that ultimately yield highly substituted thiazole or oxazole systems. purkh.comnih.gov

| Heterocycle | Reagent(s) | Reaction Type |

| Tetrazole | Sodium Azide (NaN₃) | [3+2] Cycloaddition |

| Triazole | Organic Azide (R-N₃), Base (e.g., Cs₂CO₃) | [3+2] Cycloaddition |

| Thiazole | Multi-step sequence (e.g., via hydrolysis and cyclization) | Cyclocondensation |

| Oxazole | Multi-step sequence (e.g., van Leusen reaction precursors) | Cycloaddition/Condensation |

Conversion to Amidines

The nitrile functional group in 2-Amino-2-(pyrimidin-5-yl)acetonitrile is susceptible to nucleophilic addition, providing a direct pathway to the synthesis of the corresponding amidine derivatives. The conversion of nitriles to amidines is a fundamental transformation in organic chemistry, often achieved through the Pinner reaction or by direct reaction with ammonia or amines.

One established method involves reacting the nitrile with ammonia, an alkylamine, or hydrazine (B178648). google.com This reaction can be catalyzed by substances such as mercaptocarboxylic acids. google.com For 2-Amino-2-(pyrimidin-5-yl)acetonitrile, this would involve the addition of ammonia (NH₃) across the carbon-nitrogen triple bond of the nitrile. The resulting product, 2-Amino-2-(5-amidinopyrimidin-5-yl)ethan-1-amine, retains the core pyrimidine structure while introducing a highly basic and nucleophilic amidine group. This transformation significantly alters the electronic properties and hydrogen-bonding capabilities of the side chain, making these derivatives valuable intermediates in medicinal chemistry. In some cases, the reaction can be facilitated by metal complexes; for instance, zinc(II) has been shown to promote the reaction of secondary cyclic amines with acetonitrile (B52724) to form amidine complexes. rsc.orgnih.gov

Table 1: General Methods for Amidine Synthesis from Nitriles

| Method | Reagents | Key Features |

|---|---|---|

| Direct Amination | Ammonia, C₁-C₆-alkylamine, or hydrazine | Can be catalyzed by mercaptocarboxylic acids; may require pressure. google.com |

| Pinner Reaction | Alcohol, HCl | Proceeds via an imidate hydrochloride intermediate, which is then treated with ammonia. researchgate.net |

| Metal-Promoted | Amine, Acetonitrile, Zinc(II) complex | In situ formation of amidine which coordinates to the metal center. rsc.orgnih.gov |

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity towards both electrophilic and nucleophilic reagents.

The π-deficient nature of the pyrimidine ring generally makes it resistant to electrophilic aromatic substitution (EAS). researchgate.netresearchgate.net The two nitrogen atoms withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles. Compared to benzene (B151609) or even pyridine (B92270), the energy barrier for EAS on pyrimidine is significantly higher.

However, substitution is possible, particularly when the ring is functionalized with electron-donating (activating) groups such as amino (-NH₂) or hydroxyl (-OH) groups. researchgate.net These groups can partially restore π-electron density to the ring, facilitating electrophilic attack. The C5 position of the pyrimidine ring is the least electron-deficient and is therefore the most favorable site for electrophilic substitution. researchgate.net In the case of 2-Amino-2-(pyrimidin-5-yl)acetonitrile, the substituent is already at the C5 position. Further electrophilic substitution on the pyrimidine ring itself (at C2, C4, or C6) would be highly challenging without the presence of strong activating groups directly attached to those positions. Therefore, electrophilic reactions are more likely to occur on the amino group of the side chain rather than on the pyrimidine ring carbons.

In contrast to its inertness towards electrophiles, the π-deficient pyrimidine ring is highly activated for nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halogens at the C2, C4, or C6 positions. stackexchange.comnih.gov Halogenated derivatives of 2-Amino-2-(pyrimidin-5-yl)acetonitrile, such as those containing chloro or bromo substituents at these positions, are excellent substrates for SNAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the ring nitrogen atoms. The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I. For pyrimidine systems, substitution at the C4 position is often faster than at the C2 position. stackexchange.com

A wide range of nucleophiles can displace the halogen atoms, including amines, alkoxides, and thiolates. This reactivity is a cornerstone for the synthesis of highly functionalized pyrimidine derivatives. For example, sequential SNAr and Suzuki reactions on dichlorinated thieno[3,2-d]pyrimidines have been used to create diverse libraries of compounds. nih.gov Similarly, regioselective SNAr is a key strategy in synthesizing 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, highlighting the preferential reactivity at the C4 position. nih.gov This methodology would allow for the selective functionalization of halogenated derivatives of 2-Amino-2-(pyrimidin-5-yl)acetonitrile to build complex molecular architectures.

Formation of Fused and Bridged Heterocyclic Systems

The amino and nitrile groups of 2-Amino-2-(pyrimidin-5-yl)acetonitrile are key functional handles for constructing fused heterocyclic systems. These reactions, often involving intramolecular or intermolecular cyclizations, lead to the formation of polycyclic aromatic compounds with significant chemical and biological interest.

Thienopyrimidines, which are isosteres of purines, are an important class of fused heterocycles. The synthesis of a thieno[3,2-d]pyrimidine (B1254671) or thieno[2,3-d]pyrimidine (B153573) ring system from a pyrimidine precursor typically requires the construction of the thiophene (B33073) ring onto the existing pyrimidine core.

One common strategy starts with a functionalized pyrimidine. For instance, if a derivative of 2-Amino-2-(pyrimidin-5-yl)acetonitrile were modified to have appropriate functional groups on adjacent carbons of the pyrimidine ring (e.g., a chloro group at C4 and a methyl group at C5), it could undergo reaction with sulfur reagents to build the fused thiophene ring. More commonly, thienopyrimidines are synthesized from substituted aminothiophenes. nih.govresearchgate.netscielo.br For example, 2-aminothiophene-3-carbonitriles can be cyclized with various reagents to form the pyrimidine ring. scielo.br While not a direct transformation of the title compound, these methods illustrate the synthetic logic for creating such fused systems, where the aminoacetonitrile (B1212223) moiety could be conceptually derived from a precursor that participates in the cyclization.

Table 2: Representative Synthetic Routes to Thienopyrimidines

| Precursor Type | Reagents/Conditions | Fused System Formed |

|---|---|---|

| 3-Aminothiophene Amides | Formic acid, microwave | Thieno[3,2-d]pyrimidin-4-one nih.gov |

| 2-Aminothiophene-3-carbonitrile | Acyl chlorides, HCl/Ethanol | Thieno[2,3-d]pyrimidin-4-one scielo.br |

The bifunctional nature of the aminoacetonitrile side chain, or the pyrimidine ring itself, serves as a versatile platform for annulating other five- or six-membered heterocyclic rings.

Pyrazolo-Pyrimidine Derivatives: The synthesis of pyrazolo[3,4-d]pyrimidines often utilizes o-aminonitrile precursors. nih.govresearchgate.net In a typical reaction, an aminopyrazole-carbonitrile is treated with reagents like triethylorthoformate followed by ammonia to construct the fused pyrimidine ring. nih.gov Conversely, to synthesize a pyrazolo-pyrimidine from 2-Amino-2-(pyrimidin-5-yl)acetonitrile, the amino and nitrile groups could potentially react with hydrazine or its derivatives. A more established route involves starting with a 5-aminopyrazole and building the pyrimidine ring. researchgate.netnih.govrsc.org This highlights the utility of aminonitrile functionalities in the synthesis of these important bicyclic heterocycles.

Chromeno-Pyrimidine Derivatives: Chromeno[2,3-d]pyrimidines are commonly synthesized through multicomponent reactions. nih.govresearchgate.net For instance, a one-pot condensation of barbituric acids, aldehydes, and cyclohexane-1,3-diones can yield chromeno[2,3-d]pyrimidine-triones. nih.gov Another approach involves the reaction of 2-amino-4H-chromene-carbonitriles with reagents like N,N-Dimethylacetaldehyde dimethylacetal, which ultimately builds the fused pyrimidine ring. scirp.orgnih.govresearchgate.net The amino and nitrile groups present in 2-Amino-2-(pyrimidin-5-yl)acetonitrile are analogous to the reactive moieties in these chromene precursors, suggesting its potential as a building block in similar cyclocondensation reactions to form complex chromene-fused systems.

Pyrrolo-Pyrimidine Derivatives: Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another critical class of heterocycles. Their synthesis can be achieved by constructing the pyrrole (B145914) ring onto a pre-existing pyrimidine or vice versa. benthamdirect.com A common method involves the condensation of a substituted 2,4-diamino-6-oxopyrimidine with an α-bromo aldehyde to form the 5-substituted pyrrolo[2,3-d]pyrimidine core. nih.govnih.gov This approach highlights how a suitably functionalized pyrimidine can serve as the foundation for building the fused pyrrole ring. The amino group in 2-Amino-2-(pyrimidin-5-yl)acetonitrile could be envisioned as a starting point for elaboration into a structure suitable for such cyclization reactions. mdpi.comscielo.org.mx

Multi-ring System Formation through Cascade Reactions

The strategic design of cascade reactions, also known as domino or tandem reactions, offers an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single operation. The compound 2-Amino-2-(pyrimidin-5-yl)acetonitrile possesses multiple reactive sites, including the amino group, the nitrile moiety, and the acidic α-carbon, making it a promising candidate for participating in such transformations to construct multi-ring heterocyclic systems. While specific literature detailing cascade reactions of 2-Amino-2-(pyrimidin-5-yl)acetonitrile is not extensively documented, its chemical nature allows for the postulation of several plausible reaction pathways leading to fused pyrimidine frameworks. These hypothetical cascades are grounded in established reactivity principles of α-aminonitriles and pyrimidine derivatives.

A prominent strategy for forging fused heterocyclic systems involves the reaction of a substrate bearing amino and nitrile functionalities with a binucleophilic or bifunctional reagent. This approach can initiate a sequence of intramolecular events, culminating in a stable polycyclic structure.

One potential cascade pathway involves the reaction of 2-Amino-2-(pyrimidin-5-yl)acetonitrile with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, under acidic or basic conditions. The initial step would likely be a Knoevenagel condensation of the acidic α-carbon of the aminonitrile with one of the carbonyl groups of the β-dicarbonyl compound. This would be followed by an intramolecular cyclization, where the amino group attacks the second carbonyl functionality. A subsequent dehydration step would then lead to the formation of a fused pyridopyrimidine ring system.

Another conceived cascade reaction could utilize reagents like carbon disulfide in the presence of a base. The amino group of 2-Amino-2-(pyrimidin-5-yl)acetonitrile could react with carbon disulfide to form a dithiocarbamate (B8719985) intermediate. Intramolecular cyclization via attack of the nitrile nitrogen onto the thiocarbonyl group, followed by tautomerization, could yield a fused thieno[2,3-d]pyrimidine derivative.

Furthermore, multicomponent reactions represent a powerful tool for initiating cascade sequences. A hypothetical three-component reaction between 2-Amino-2-(pyrimidin-5-yl)acetonitrile, an aldehyde, and a compound with an active methylene (B1212753) group could lead to a complex fused system. For instance, reaction with an aldehyde and malononitrile (B47326) could potentially lead to a highly substituted fused dihydropyridine (B1217469) ring, which could undergo further spontaneous aromatization.

The following table outlines these hypothetical cascade reactions for the formation of multi-ring systems from 2-Amino-2-(pyrimidin-5-yl)acetonitrile, detailing the proposed reactants, reagents, and the resulting heterocyclic core structures. It is important to note that these are illustrative examples based on known chemical reactivity, and experimental validation would be required.

Table 1: Hypothetical Cascade Reactions for Multi-ring System Formation

| Reactant | Reagent(s) | Proposed Intermediate Steps | Resulting Multi-ring System |

| 2-Amino-2-(pyrimidin-5-yl)acetonitrile | Acetylacetone, Acid/Base catalyst | 1. Knoevenagel condensation. 2. Intramolecular cyclization. 3. Dehydration. | Pyrido[2,3-d]pyrimidine derivative |

| 2-Amino-2-(pyrimidin-5-yl)acetonitrile | Ethyl acetoacetate, Base | 1. Condensation. 2. Intramolecular cyclization (amidation). 3. Tautomerization. | Hydroxypyrido[2,3-d]pyrimidinone derivative |

| 2-Amino-2-(pyrimidin-5-yl)acetonitrile | Carbon disulfide, Base | 1. Dithiocarbamate formation. 2. Intramolecular cyclization. 3. Tautomerization. | Thieno[2,3-d]pyrimidine derivative |

| 2-Amino-2-(pyrimidin-5-yl)acetonitrile | Aldehyde, Malononitrile, Base | 1. Knoevenagel condensation. 2. Michael addition. 3. Intramolecular cyclization. 4. Dehydrogenation. | Highly substituted Pyrido[2,3-d]pyrimidine |

These examples underscore the synthetic potential of 2-Amino-2-(pyrimidin-5-yl)acetonitrile as a building block in cascade reactions for the rapid assembly of complex, fused heterocyclic systems of potential interest in medicinal chemistry and materials science. The development of such reactions would represent a significant advancement in the synthetic utility of this versatile aminonitrile.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Stereochemistry

An X-ray crystal structure would reveal the preferred conformation of the molecule in the solid state. Key parameters such as the torsion angles between the pyrimidine (B1678525) ring and the acetonitrile (B52724) group would be precisely determined. This would clarify the spatial relationship between the aromatic ring, the amino group, and the nitrile function. For chiral molecules, this technique unequivocally establishes the stereochemistry.

Co-Crystal Formation and Solid-State Behavior

The functional groups present in 2-Amino-2-(pyrimidin-5-yl)acetonitrile (an amino group and pyrimidine nitrogens as hydrogen bond acceptors; the amino group as a hydrogen bond donor) make it a candidate for co-crystal formation. Co-crystallization with other molecules (co-formers) can modify physicochemical properties. Studies on similar aminopyrimidines have successfully produced co-crystals with carboxylic acids and boric acid, demonstrating the robustness of acid-aminopyrimidine synthons. acs.orgacs.orgresearchgate.netmdpi.com An analysis of the solid-state behavior of the title compound would involve exploring its potential to form such multi-component crystals, but no specific studies on co-crystal formation involving 2-Amino-2-(pyrimidin-5-yl)acetonitrile have been reported.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structures in solution. While basic 1D NMR spectra (¹H and ¹³C) would confirm the presence of key functional groups, advanced 2D NMR techniques are required for complete and unambiguous assignment of all proton and carbon signals.

1D and 2D NMR Techniques (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) for Structural Assignment

A complete structural assignment in solution would be achieved through a combination of NMR experiments:

¹H NMR: Would show the chemical shifts and coupling patterns of all hydrogen atoms.

¹³C NMR and DEPT: Would identify the chemical shifts of all carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) couplings, establishing connections between adjacent protons, for instance, on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon atom to which it is directly attached, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart. This is critical for connecting different parts of the molecule, for example, linking the protons on the pyrimidine ring to the quaternary carbon of the acetonitrile group.

Despite the fundamental nature of these analyses, specific, published 1D and 2D NMR spectra with detailed assignments for 2-Amino-2-(pyrimidin-5-yl)acetonitrile could not be located in the searched scientific literature.

Investigation of Conformational Dynamics and Torsional Barriers

Molecules are not static; they undergo dynamic processes such as rotation around single bonds. NMR spectroscopy, particularly variable-temperature (VT) NMR, is an effective tool for studying these dynamics. For 2-Amino-2-(pyrimidin-5-yl)acetonitrile, rotation around the C-C bond connecting the stereocenter to the pyrimidine ring could be restricted. VT-NMR studies can be used to measure the energy barriers for such rotational processes. nih.govnih.gov Studies on other heterocyclic systems have shown that rotational barriers can be influenced by electronic effects and protonation state. nih.govdoi.orgresearchgate.net However, no specific investigations into the conformational dynamics or torsional barriers of 2-Amino-2-(pyrimidin-5-yl)acetonitrile have been reported.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways by replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N). The altered mass of the labeled compound and its fragments can be tracked using mass spectrometry or changes in vibrational spectra can be observed.

A review of scientific literature indicates that specific isotopic labeling studies focused on 2-Amino-2-(pyrimidin-5-yl)acetonitrile have not been extensively reported. Such studies would be invaluable for understanding its formation, reactivity, and potential biochemical interactions. For instance, labeling the amino group with ¹⁵N could clarify its role in nucleophilic reactions, while ¹³C labeling of the nitrile or pyrimidine ring could trace the fate of these moieties in chemical or enzymatic transformations.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is indispensable for the unambiguous determination of a compound's elemental composition and for probing its structure through fragmentation analysis.

HRMS provides mass measurements with high accuracy (typically to within 5 ppm), allowing for the confident assignment of a unique molecular formula. The molecular formula for 2-Amino-2-(pyrimidin-5-yl)acetonitrile is C₆H₆N₄. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements. This calculated mass serves as a benchmark for experimental HRMS measurements. Confirmation of the molecular formula is achieved when the experimentally measured mass matches the theoretical value within a narrow error margin.

| Molecular Formula | Isotopes | Theoretical Monoisotopic Mass (Da) | Ion Adduct ([M+H]⁺) |

|---|---|---|---|

| C₆H₆N₄ | ¹²C, ¹H, ¹⁴N | 134.0601 | 135.0679 |

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, are used to deduce the compound's structure. The fragmentation of protonated 2-Amino-2-(pyrimidin-5-yl)acetonitrile ([M+H]⁺) would likely proceed through several key pathways, characteristic of aminopyrimidine and α-amino nitrile structures. nih.govsphinxsai.com

Common fragmentation patterns for pyrimidine derivatives involve the initial loss of small, stable molecules or radicals from the side chains, followed by the cleavage of the heterocyclic ring itself. sphinxsai.comacs.org Alpha-cleavage adjacent to the amino group is also a common pathway for amines.

Key fragmentation pathways could include:

Loss of HCN: A characteristic fragmentation of nitriles, leading to a significant fragment ion.

Loss of NH₃: Cleavage of the amino group from the α-carbon.

Side-chain cleavage: Fission of the bond between the pyrimidine ring and the aminoacetonitrile (B1212223) moiety.

Ring fragmentation: Subsequent breakdown of the pyrimidine ring structure, yielding smaller diagnostic ions.

| Fragment Ion (m/z) | Proposed Structure/Loss | Notes |

|---|---|---|

| 108.0519 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the nitrile group. |

| 118.0410 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the protonated amino group. |

| 80.0356 | [C₄H₄N₂]⁺ (Protonated Pyrimidine) | Cleavage of the C-C bond connecting the side chain to the ring. |

| 54.0454 | [C₃H₄N]⁺ | Fragment resulting from pyrimidine ring cleavage. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit in an approximate manner. These calculations can predict molecular geometries, energies, and a wide range of properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com This approach is favored for its balance of accuracy and computational efficiency. researchgate.net For 2-Amino-2-(pyrimidin-5-yl)acetonitrile, DFT calculations, typically using functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecule's three-dimensional geometry. researchgate.netscience.gov

These calculations yield crucial information about the molecule's electronic properties. The molecular electrostatic potential (MEP) map, for instance, can be generated to identify regions of positive and negative electrostatic potential. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For this molecule, the nitrogen atoms of the pyrimidine (B1678525) ring and the nitrile group would be expected to be regions of negative potential (nucleophilic sites), while the amino group's hydrogen atoms would be regions of positive potential.

Note: The values in this table are representative estimates based on DFT studies of similar heterocyclic compounds.

DFT is also a powerful tool for exploring chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies. nih.govresearchgate.net For 2-Amino-2-(pyrimidin-5-yl)acetonitrile, theoretical studies could elucidate the mechanisms of its synthesis or subsequent reactions.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be used to validate and interpret experimental data. scielo.org.za

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. nih.gov These theoretical frequencies, often scaled by a factor to correct for approximations, typically show good agreement with experimental FT-IR spectra. nih.gov For 2-Amino-2-(pyrimidin-5-yl)acetonitrile, key predicted vibrations would include the C≡N stretch, N-H stretching of the amino group, and various C-H and C=N vibrations of the pyrimidine ring.

Table 2: Representative Predicted IR Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2240-2260 |

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3300-3500 |

| Pyrimidine Ring (C=N, C=C) | Stretching | 1450-1650 |

Note: These are typical frequency ranges predicted by DFT calculations for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values serve as a guide for assigning peaks in experimental NMR spectra, aiding in structural confirmation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. scielo.org.zanih.gov For 2-Amino-2-(pyrimidin-5-yl)acetonitrile, TD-DFT would likely predict π→π* and n→π* transitions associated with the conjugated pyrimidine ring system.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. irjweb.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For 2-Amino-2-(pyrimidin-5-yl)acetonitrile, the HOMO is expected to be localized over the amino group and parts of the pyrimidine ring, while the LUMO would likely be distributed over the pyrimidine and nitrile moieties.

Table 3: Representative FMO Properties

| Parameter | Definition | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations focus on static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. wvu.edu

For 2-Amino-2-(pyrimidin-5-yl)acetonitrile, MD simulations can be used to perform a thorough conformational analysis. This would involve studying the rotation around the single bond connecting the chiral center to the pyrimidine ring. The simulation can reveal the most stable conformations (rotamers) and the energy barriers between them. Furthermore, placing the molecule in a simulated solvent box (e.g., water or acetonitrile) allows for the study of solvation effects and the dynamics of solute-solvent interactions, which are crucial for understanding its behavior in solution. rsc.orgnih.gov

Quantitative Structure-Reactivity Relationships (QSRR) and Mechanistic Insights

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity. chemrxiv.orgnih.gov These models are valuable for predicting the reactivity of new compounds without the need for extensive experimentation.

To develop a QSRR model for a series of related pyrimidine derivatives, including 2-Amino-2-(pyrimidin-5-yl)acetonitrile, one would first calculate a wide range of molecular descriptors. nih.gov These can include:

Electronic descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological descriptors: Molecular connectivity indices.

Steric descriptors: Molecular volume, surface area.

These descriptors would then be correlated with experimentally determined reactivity data (e.g., reaction rate constants) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov The resulting QSRR model can provide mechanistic insights by identifying which descriptors are most influential in determining reactivity. For instance, if electronic descriptors are found to be dominant, it would suggest that the reaction mechanism is primarily controlled by electronic effects.

Supramolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. Understanding these interactions is paramount for controlling the physical and chemical properties of crystalline materials. Computational chemistry provides powerful tools to investigate these forces and to rationally design novel solid-state architectures. For 2-Amino-2-(pyrimidin-5-yl)acetonitrile, theoretical studies offer deep insights into its supramolecular behavior and potential for crystal engineering applications.

Computational Analysis of Intermolecular Forces (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a potent computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For 2-Amino-2-(pyrimidin-5-yl)acetonitrile, the analysis would reveal a complex network of interactions driven by its distinct functional groups: the amino group (-NH₂), the pyrimidine ring, and the nitrile group (-C≡N). The resulting Hirshfeld surface is color-coded to indicate the nature and strength of these interactions, while the corresponding 2D fingerprint plots provide a quantitative summary of the most significant intermolecular contacts.

Key Predicted Intermolecular Interactions:

N-H···N Hydrogen Bonds: The most significant interactions are expected to be strong hydrogen bonds formed between the amino group (donor) and the nitrogen atoms of the pyrimidine ring (acceptor) of adjacent molecules. These interactions are crucial in forming robust synthons that guide the primary assembly of the crystal structure.

C-H···N and C-H···π Interactions: Weaker hydrogen bonds, such as those involving the carbon-hydrogen bonds of the pyrimidine ring as donors and either a pyrimidine nitrogen or the π-system of a neighboring ring as acceptors, would also play a role in consolidating the three-dimensional structure.

Dipole-Dipole Interactions: The polar nitrile group would contribute to dipole-dipole interactions, further influencing the molecular packing.

The relative contributions of these different interactions can be quantified from the 2D fingerprint plots. While specific experimental data for 2-Amino-2-(pyrimidin-5-yl)acetonitrile is not available, a representative breakdown of these interactions based on studies of similar aminopyrimidine structures is presented below.

Interactive Data Table: Predicted Percentage Contributions of Intermolecular Contacts

| Interaction Type | Predicted Percentage Contribution (%) |

| N-H···N | 30 - 40 |

| H···H | 25 - 35 |

| C-H···N / C-H···π | 15 - 25 |

| π-π Stacking | 5 - 15 |

| Other (e.g., N···C) | < 5 |

Note: This data is illustrative and represents typical values for functionally similar compounds. The actual percentages would depend on the specific crystal packing of the compound.

Design of Solid-State Architectures

The insights gained from computational analyses of intermolecular forces are fundamental to crystal engineering, a field focused on designing crystalline materials with specific properties. By understanding the primary interactions that govern the crystal structure of 2-Amino-2-(pyrimidin-5-yl)acetonitrile, it becomes possible to strategically design new solid-state forms like co-crystals and to predict the existence of different polymorphs.

Co-crystal Design:

The presence of strong hydrogen bond donors (the amino group) and acceptors (the pyrimidine nitrogens) makes 2-Amino-2-(pyrimidin-5-yl)acetonitrile an excellent candidate for co-crystallization. Co-crystals are multicomponent solids where the components interact via non-covalent bonds. By selecting a co-former molecule with complementary functional groups (e.g., a carboxylic acid, which is a strong hydrogen bond donor), it is possible to create novel crystalline structures with modified physicochemical properties, such as solubility, stability, or melting point.

Computational methods, such as molecular electrostatic potential (MEP) analysis, can help identify the most likely sites for intermolecular interactions, guiding the selection of suitable co-formers. nih.gov For example, the MEP surface would highlight the electron-rich regions (negative potential) around the pyrimidine nitrogens and the electron-deficient regions (positive potential) around the amino hydrogens, predicting favorable hydrogen bonding interactions.

Polymorph Prediction:

Polymorphism is the ability of a compound to crystallize in multiple different crystal structures. Different polymorphs can have distinct properties. Computational crystal structure prediction (CSP) methods can be employed to explore the potential energy landscape of 2-Amino-2-(pyrimidin-5-yl)acetonitrile and identify energetically feasible crystal packing arrangements. These theoretical predictions can then guide experimental screening efforts to discover and isolate new polymorphic forms, which may offer advantageous properties over the initially discovered form. General computational studies on pyrimidine derivatives often utilize Density Functional Theory (DFT) to assess the relative energies and stability of different molecular arrangements. jchemrev.comresearchgate.net

Through the strategic application of these computational and theoretical approaches, the solid-state properties of 2-Amino-2-(pyrimidin-5-yl)acetonitrile can be rationally tuned, paving the way for its application in advanced materials.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

2-Amino-2-(pyrimidin-5-yl)acetonitrile is a potent intermediate in organic synthesis, providing access to a wide array of more complex molecular structures. The pyrimidine (B1678525) core is a key structural element in many chemotherapeutics, and the nitrile group offers a versatile handle for various chemical transformations. researchgate.netnih.gov The presence of both an amino and a nitrile group allows for sequential or one-pot multicomponent reactions to build diverse heterocyclic systems. nih.govias.ac.in

The α-aminonitrile moiety is a direct precursor to α-amino acids through hydrolysis of the nitrile group. This transformation allows for the synthesis of unnatural amino acids containing a pyrimidine side chain, which are valuable building blocks for creating novel peptides and peptidomimetics. ed.ac.uknih.govuea.ac.uk For instance, the synthesis of pyrimidine-derived α-amino acids can be achieved through a multi-step process where a key step involves the heterocyclization of ynone-derived α-amino acids with amidines. acs.org While a specific documented synthesis for (R)-2-amino-2-(pyrimidin-5-yl)acetic acid directly from 2-Amino-2-(pyrimidin-5-yl)acetonitrile was not prominently found in the searched literature, this conversion is a standard chemical transformation.

These pyrimidine-containing amino acids can be incorporated into peptide chains to modulate their structure, stability, and biological activity. Fluorescent amino acids, a related class of compounds, are increasingly used to construct fluorescent macromolecules to study complex biological processes without disrupting native biomolecular properties. ed.ac.uknih.govuea.ac.uk

Table 1: Synthetic Strategy for Pyrimidine-Derived α-Amino Acids

| Step | Description | Key Reagents/Conditions | Reference |

| 1 | Weinreb Amide Formation | l-aspartic acid derivative, N,O-Dimethylhydroxylamine | acs.org |

| 2 | Ynone Intermediate Synthesis | Weinreb amide, Alkynyl lithium salts | acs.org |

| 3 | Heterocyclization | Ynone intermediate, Amidines, Ytterbium triflate | acs.org |

| 4 | Hydrolysis (projected) | Acid or base hydrolysis of the nitrile group | General Knowledge |

The reactivity of 2-Amino-2-(pyrimidin-5-yl)acetonitrile makes it an excellent starting material for constructing more complex, polycyclic heterocyclic systems. The amino group can act as a nucleophile, while the nitrile group can participate in cyclization reactions. This dual reactivity is exploited in diversity-oriented synthesis to rapidly generate libraries of complex molecules. researchgate.net

For example, amino-pyrimidine scaffolds are used in multicomponent reactions to synthesize fused heterocyclic systems like pyranopyrimidines. nih.gov The general approach involves the reaction of a pyrimidine derivative, an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile) to create fused ring systems of significant biological and pharmaceutical importance. nih.gov Similarly, aminotriazolo[1,5-a]pyrimidines and related structures can be synthesized using aminoazole precursors, demonstrating a common strategy for building complex heterocycles from simpler amino-heteroaromatic starting materials. researchgate.netfrontiersin.org The pyrimidine nucleus itself is a cornerstone in the design of kinase and angiogenesis inhibitors. nih.gov

Ligand Precursor for Coordination Chemistry and Organometallic Catalysis

The nitrogen atoms of the pyrimidine ring and the exocyclic amino group in 2-Amino-2-(pyrimidin-5-yl)acetonitrile present potential coordination sites for metal ions. This makes it a valuable precursor for designing novel ligands for coordination chemistry and organometallic catalysis. researchgate.net Pyridine (B92270) and pyrazine (B50134) carboxamides, which are structurally related, are known to be interesting ditopic ligands for copper(II) coordination chemistry, forming complexes and coordination polymers. mdpi.com

The 2-aminopyrimidine (B69317) scaffold has been investigated for creating small molecules that can act as ligands. researchgate.net While the nitrile group is less common as a coordinating group compared to the ring nitrogens or the amino group, its presence adds another layer of potential functionality, either through direct coordination or after transformation into an amide or carboxylic acid. The resulting metal complexes could find applications in catalysis, leveraging the metal center for chemical transformations while the pyrimidine ligand fine-tunes its electronic properties and steric environment.

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ditopic nature of molecules like 2-Amino-2-(pyrimidin-5-yl)acetonitrile makes them potential candidates for use as organic linkers in MOF synthesis. nih.gov The pyrimidine ring's nitrogen atoms can coordinate to metal centers to form the extended network structure characteristic of MOFs. researchgate.net

Amino-functionalized linkers are particularly sought after in MOF design because the amino group can enhance substrate binding, act as a catalytic site, or be post-synthetically modified. rsc.org For example, an adenine-based zinc MOF utilized the amino groups of adenine (B156593) and 5-aminoisophthalic acid to create a multifunctional material. rsc.org While the direct use of 2-Amino-2-(pyrimidin-5-yl)acetonitrile as a primary linker in a prominent MOF was not identified in the search results, its structural motifs are highly relevant. Pyrimidine- and amino-based linkers are versatile building blocks for constructing MOFs with applications in gas storage, separation, and catalysis. nih.gov

Table 2: Components and Applications of Relevant Functional MOFs

| MOF Type/Linker Class | Metal Ion | Functional Groups | Potential Applications | Reference |

| Adenine/AIPA-based MOF | Zn(II) | Adenine, Amino | Pollutant detection, Adsorption, Photocatalysis | rsc.org |

| Pyrimidinethiol-based MOF | Zn(II), Co(II) | Diamino, Thiol | Antibacterial, Antioxidant, Antibiofilm | researchgate.net |

| Azolate-based MOFs | Fe(III), Zn(II) | Pyrazolate, Imidazolate | High chemical and hydrolytic stability | nih.gov |

Design of Functional Materials (e.g., Optoelectronic, Polymeric)

The integration of specific organic molecules into larger material structures is a key strategy for developing functional materials with tailored properties. The pyrimidine core of 2-Amino-2-(pyrimidin-5-yl)acetonitrile is an attractive component for materials designed for optoelectronic applications due to its electron-deficient nature.

The design and synthesis of novel optoelectronic materials is a rapidly developing field, with applications in photovoltaics, light-emitting diodes (LEDs), and photodetectors. mdpi.com Organic-inorganic hybrid materials and conjugated polymers often form the basis of these technologies. mdpi.commdpi.com Radical polymers, which possess unique charge transport mechanisms and optical properties, are also being explored for optoelectronic and spintronic applications. rsc.org By incorporating the pyrimidine-acetonitrile moiety into a polymer backbone or as a pendant group, it is conceivable to modulate the electronic properties of the resulting material. The synthesis of such materials would involve polymerizing monomers derived from 2-Amino-2-(pyrimidin-5-yl)acetonitrile, potentially leading to new organic semiconductors or emissive materials.

Future Research Directions and Unexplored Potential

Development of Novel and Atom-Economical Synthetic Routes

The advancement of synthetic methodologies that are both efficient and environmentally benign is a paramount goal in chemical research. Future efforts in the synthesis of 2-Amino-2-(pyrimidin-5-yl)acetonitrile should focus on the development of novel, atom-economical routes. Traditional methods for the synthesis of related aminonitriles, such as the Strecker reaction, often involve stoichiometric reagents and can generate significant waste.

Future research could explore catalytic, multicomponent reactions that assemble the target molecule from simple precursors in a single step. For instance, a one-pot synthesis involving pyrimidine-5-carboxaldehyde, a cyanide source, and an ammonia (B1221849) equivalent under catalytic conditions could offer a more sustainable approach. The exploration of biocatalysis, utilizing enzymes to mediate the synthesis, could also provide a highly selective and environmentally friendly alternative. The development of such methods would not only be of academic interest but also crucial for any potential large-scale production.

Exploration of Unconventional Reactivity Pathways

The unique combination of a nucleophilic amino group, an electrophilic nitrile, and the electron-deficient pyrimidine (B1678525) ring in 2-Amino-2-(pyrimidin-5-yl)acetonitrile suggests a diverse and largely unexplored reactivity profile. Future research should aim to uncover unconventional reaction pathways that leverage this unique electronic and steric environment.

For example, the aminonitrile moiety could participate in novel cyclization reactions to form fused heterocyclic systems, which are often of significant interest in medicinal chemistry. The pyrimidine ring itself can undergo various transformations, including nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at other positions, allowing for the synthesis of a diverse library of derivatives. Investigating the reactivity of this compound under photoredox or electrochemical conditions could also lead to the discovery of novel transformations and the synthesis of complex molecular architectures.

Advanced In-Situ Spectroscopic Studies of Reaction Mechanisms

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new ones. The application of advanced in-situ spectroscopic techniques could provide invaluable insights into the formation and reactivity of 2-Amino-2-(pyrimidin-5-yl)acetonitrile.

Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products in real-time. This data can help to elucidate reaction kinetics, identify transient intermediates, and understand the role of catalysts and reaction conditions. For instance, in-situ studies of a Strecker-type synthesis could reveal the rate-determining step and the influence of different Lewis or Brønsted acid catalysts on the reaction pathway.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. nih.gov Future research should explore the synthesis of 2-Amino-2-(pyrimidin-5-yl)acetonitrile and its derivatives using flow chemistry platforms.

A continuous flow process could enable the safe handling of potentially hazardous reagents like cyanide and allow for precise control over reaction parameters, leading to higher yields and purities. mdpi.com Furthermore, integrating flow reactors with automated purification and analysis systems would facilitate the rapid synthesis and screening of a library of derivatives, accelerating the discovery of compounds with desirable properties. researchgate.net This approach would be particularly valuable for exploring the structure-activity relationships of this class of compounds in a systematic and efficient manner. syrris.com

Application in Advanced Catalysis and Supramolecular Assemblies

The nitrogen-rich structure of 2-Amino-2-(pyrimidin-5-yl)acetonitrile makes it an intriguing candidate for applications in catalysis and supramolecular chemistry. The pyrimidine ring and the amino group can act as ligands for metal centers, suggesting that this compound could be a precursor to novel catalysts. Research in this area could involve the synthesis of coordination complexes and the evaluation of their catalytic activity in various organic transformations.

In the realm of supramolecular chemistry, the hydrogen bond donor and acceptor sites on the molecule could be exploited to construct well-defined supramolecular architectures. nih.gov The self-assembly of 2-Amino-2-(pyrimidin-5-yl)acetonitrile or its derivatives could lead to the formation of gels, liquid crystals, or porous materials with interesting properties and potential applications in areas such as drug delivery or materials science.

Multi-Scale Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. researchgate.net Future research on 2-Amino-2-(pyrimidin-5-yl)acetonitrile would benefit significantly from a multi-scale computational modeling approach.

Quantum mechanical calculations, such as density functional theory (DFT), can be used to predict the electronic structure, spectroscopic properties, and reaction mechanisms of the molecule. nih.gov Molecular dynamics simulations can provide insights into its conformational preferences and interactions with solvents or biological macromolecules. Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to predict the biological activity of its derivatives, aiding in the rational design of new compounds with enhanced potency and selectivity. tandfonline.com

Q & A

Q. What are the common synthetic routes for 2-Amino-2-(pyrimidin-5-yl)acetonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. A common approach is the Strecker synthesis, where aldehydes react with ammonia and cyanide sources to form α-aminonitriles . For example, reacting pyrimidin-5-yl aldehyde with ammonium acetate and potassium cyanide in ethanol under reflux can yield the target compound. Optimization includes:

Q. Which spectroscopic techniques are most effective for characterizing 2-Amino-2-(pyrimidin-5-yl)acetonitrile?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the pyrimidine ring protons (δ 8.5–9.0 ppm) and nitrile carbon (δ ~120 ppm).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 175.08 for C₆H₅N₄).

- IR spectroscopy : Identifies nitrile stretching (~2250 cm⁻¹) and amino N-H bonds (~3350 cm⁻¹) .

Q. What are the key functional groups influencing the compound’s reactivity?

- Nitrile group : Participates in nucleophilic additions (e.g., with amines to form amidines).

- Amino group : Enables condensation reactions (e.g., with ketones to form Schiff bases).

- Pyrimidinyl moiety : Engages in π-π stacking interactions, critical for binding biological targets .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic structure of 2-Amino-2-(pyrimidin-5-yl)acetonitrile?

Density Functional Theory (DFT) calculations reveal:

- Electron distribution : The nitrile group acts as an electron-withdrawing group, polarizing the adjacent amino group.

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, suitable for charge-transfer interactions.

- Binding affinity predictions : Docking studies (e.g., AutoDock Vina) model interactions with enzymes like collagenase, showing hydrogen bonding with Gln215 and π-π stacking with Tyr201 .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Comparative assays : Use standardized enzyme inhibition protocols (e.g., IC₅₀ measurements under identical pH/temperature).

- Structural analogs : Synthesize derivatives (e.g., halogen-substituted variants) to isolate substituent effects.

- Meta-analysis : Cross-reference data with crystallographic studies (SHELX-refined structures) to correlate activity with conformational stability .

Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesizing derivatives?

- Central Composite Design (CCD) : Varies factors like solvent polarity, catalyst loading, and temperature.

- Response Surface Methodology (RSM) : Models yield vs. acetonitrile concentration (optimal range: 40–60% v/v).

- Validation : Confirm optimized conditions (e.g., 50°C, 0.1M catalyst) via triplicate runs .

Q. What are the challenges in crystallizing this compound, and how can SHELX tools assist?

- Challenges : Low solubility in non-polar solvents and polymorphism risks.

- SHELX workflows :

Q. How can structure-activity relationship (SAR) studies guide the design of target-specific derivatives?

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to enhance enzyme inhibition.

- Nitrile replacement : Substitute with carboxyl groups to improve water solubility while retaining activity.

- Pharmacophore mapping : Overlay active derivatives to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.